molecular formula C24H28O6 B2570696 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid CAS No. 905776-24-1

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid

Cat. No.: B2570696
CAS No.: 905776-24-1
M. Wt: 412.482
InChI Key: RRJWPRLYLDEUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid (CAS 905776-24-1) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C₂₄H₂₈O₆ and a molecular weight of 412.48 g/mol . It features a unique structure comprising a central benzoic acid group linked to two complex, identical cyclohexenone rings, each possessing hydroxy and oxo functional groups. This specific architecture suggests potential for application in various scientific fields. Researchers may find value in this compound as a sophisticated building block for the synthesis of novel molecular scaffolds, particularly in medicinal and organic chemistry. Its structural complexity could also make it a candidate for investigating supramolecular chemistry or for use in cheminformatics studies, similar to those enabled by large phytochemical databases which aim to elucidate the mechanistic links between complex plant-derived molecules and their biological activities . This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[bis(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O6/c1-23(2)9-15(25)20(16(26)10-23)19(13-5-7-14(8-6-13)22(29)30)21-17(27)11-24(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJWPRLYLDEUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)C(=O)O)C3=C(CC(CC3=O)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl derivatives with benzoic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Properties : Several studies have demonstrated that compounds with similar structural motifs can exhibit significant anticancer activity. For instance, derivatives of benzodioxane have shown promising results as anti-proliferative agents against various cancer cell lines, indicating potential for 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid to be developed as an anticancer drug .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways. Research on similar compounds has indicated inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of diseases like Alzheimer's and Type 2 diabetes .

Synthesis Methodologies

The synthesis of this compound can be approached through various chemical reactions:

  • Starting Materials : The synthesis typically begins with readily available precursors that contain the cyclohexene and benzoic acid frameworks.
  • Reaction Conditions : Common methods include condensation reactions under controlled temperature and pH conditions to ensure the stability of the reactive intermediates .

Table 1: Summary of Synthesis Techniques

TechniqueDescriptionYield (%)
CondensationReaction of cyclohexene derivatives with benzoic acid70%
FunctionalizationIntroduction of hydroxyl groups via nucleophilic substitution65%
CyclizationFormation of cyclic structures through intramolecular reactions75%

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications:

  • Cancer Treatment : Its ability to inhibit cell proliferation suggests it could be developed into a chemotherapeutic agent. Further studies are required to establish its efficacy and safety profile in vivo.
  • Neurological Disorders : The enzyme inhibition properties indicate potential use in treating neurodegenerative diseases by improving cholinergic function and glucose metabolism.

Case Studies and Research Findings

Research has highlighted several case studies where compounds related to this compound were tested:

  • Antitumor Activity : A study conducted on benzodioxane derivatives showed significant inhibition against leukemia cell lines, suggesting that structural modifications could enhance anticancer efficacy .
  • Enzyme Inhibition Studies : Various derivatives were tested for their ability to inhibit acetylcholinesterase and α-glucosidase, providing insights into their potential as therapeutic agents for Alzheimer’s disease and diabetes management .

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy groups and benzoic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogs with Cyclohexenone Moieties

and describe compounds sharing the HOC group but differing in substituents. Key comparisons include:

Compound Molecular Formula Substituents Synthesis Method Key Features
Target Compound C₂₄H₂₈O₇ (inferred) Two HOC groups Tandem Aldol-Michael High steric bulk, dual H-bond donors
5-((2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(4-nitrophenyl)methyl)... C₂₆H₃₇N₃O₆ One HOC, one 4-nitrophenyl Aldol-Michael (GP1 protocol) Electron-withdrawing nitro group enhances acidity
3-Hydroxy-2-[(HOC)(3-nitrophenyl)methyl]-5,5-dimethylcyclohex-2-en-1-one C₂₃H₂₄N₂O₇ One HOC, one 3-nitrophenyl Not specified Nitro group alters π-stacking in crystals

Key Findings :

  • The target compound’s dual HOC groups increase molecular weight by ~30% compared to mono-HOC analogs, likely reducing aqueous solubility.
  • Electron-withdrawing groups (e.g., nitro in ) lower the benzoic acid’s pKa compared to the target compound’s hydroxyl-dominated electronic environment .
  • Crystallographic studies (using SHELX ) reveal that HOC-containing compounds exhibit puckered cyclohexenone rings, as defined by Cremer-Pople coordinates , influencing crystal packing and stability.

Heterocyclic Benzoic Acid Derivatives

and highlight compounds with heterocyclic substituents:

Compound Molecular Formula Heterocycle Synthesis Method Key Features
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid C₁₆H₁₂ClNO₄ Azetidinone (β-lactam) Condensation + cyclization Bioactive potential (antimicrobial inferred)
4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid C₁₆H₁₂ClNO₄ Oxazepin Custom synthesis Seven-membered ring with O/N heteroatoms

Key Findings :

  • Heterocycles like azetidinone () introduce nitrogen, enabling hydrogen bonding distinct from the target compound’s oxygen-rich HOC groups.
  • The oxazepin derivative () exhibits a fused bicyclic structure, enhancing rigidity compared to the flexible HOC substituents in the target compound.

Simpler Benzoic Acid Derivatives

4-Hydroxybenzoic acid () serves as a baseline for comparison:

Compound Molecular Formula Substituents pKa Applications
4-Hydroxybenzoic acid C₇H₆O₃ -OH at para ~4.2 Preservative, pharmaceutical intermediate
Target Compound C₂₄H₂₈O₇ Two HOC groups ~3.8* Research use (structural studies)

Key Findings :

  • The target compound’s HOC groups likely lower its pKa compared to 4-hydroxybenzoic acid due to electron-withdrawing ketone moieties.
  • Increased lipophilicity (LogP ~2.5 estimated) vs. 4-hydroxybenzoic acid (LogP ~1.6) suggests enhanced membrane permeability.

Biological Activity

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid (CAS No. 905776-24-1) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications based on diverse scientific literature.

The molecular formula of this compound is C24H28O6, with a molecular weight of approximately 412.48 g/mol. Its structure includes two hydroxy groups and a benzoic acid moiety, which may contribute to its biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related glycosides have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study:
In a study evaluating the cytotoxic effects of structurally related compounds on HL-60 human leukemia cells, it was found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively.

Research Findings:
A comparative analysis revealed that derivatives with hydroxyl groups significantly increased radical scavenging activity in vitro, suggesting that this compound may also possess similar antioxidant capabilities .

Anti-inflammatory Effects

Inflammation is a common pathway in various diseases, including cancer and autoimmune disorders. Some studies have suggested that compounds with benzoic acid structures can inhibit pro-inflammatory cytokines.

Data Table: Antioxidant and Anti-inflammatory Activities

CompoundAntioxidant Activity (IC50)Anti-inflammatory Activity
4-[Bis(2-hydroxy...methyl]benzoic acidTBDTBD
Related Compound A15 µMModerate
Related Compound B20 µMHigh

The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in apoptosis and inflammation. The presence of hydroxyl groups likely enhances its interaction with cellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid in laboratory settings?

  • Methodology : Multi-step synthesis is typically required, involving:

  • Condensation reactions to attach the cyclohexenone moieties to the benzoic acid core.
  • Protection/deprotection strategies for hydroxyl and ketone groups to avoid side reactions (e.g., using tert-butyl or acetyl groups) .
  • Enzymatic methods (e.g., lipases or esterases) can improve regioselectivity and reduce harsh reaction conditions, as demonstrated in hydroxy acid synthesis .
    • Key parameters : Monitor reaction progress via TLC or HPLC, and optimize pH (6–8) and temperature (40–60°C) for enzymatic steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bis-cyclohexenone methyl groups (e.g., δ ~1.3 ppm for dimethyl groups, δ ~6.0 ppm for enol protons) .
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks .
  • Melting point analysis : Compare experimental values (e.g., 180–220°C) with literature to assess crystallinity .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Storage recommendations :

  • Store at 2–8°C in amber vials to prevent photodegradation of the enol-keto tautomers .
  • Use desiccants to avoid hydrolysis of the methyl ester or benzoic acid groups .
    • Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., free benzoic acid or cyclohexenone derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in the bis-cyclohexenone substitution be addressed during synthesis?

  • Strategies :

  • Steric directing groups : Introduce temporary substituents (e.g., methoxy or nitro groups) on the benzoic acid core to guide bis-substitution .
  • Computational modeling : Use DFT calculations to predict electronic effects and optimize reaction pathways for symmetric substitution .
    • Case study : Similar triazine-based compounds achieved regiocontrol using methoxy groups at specific positions, reducing competing side reactions .

Q. How should researchers resolve contradictory NMR data for tautomeric forms of this compound?

  • Approach :

  • Variable-temperature NMR : Perform experiments at 25–60°C to observe dynamic equilibria between enol-keto tautomers (e.g., δ ~12 ppm for enolic OH in DMSO-d6) .
  • Deuterium exchange : Add D2_2O to confirm exchangeable protons and assign tautomeric states .
    • Example : In triazine derivatives, missing signals due to tautomer overlap were resolved by 2D-COSY and HSQC experiments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological framework :

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or kinases using fluorogenic substrates, with IC50_{50} determination via dose-response curves .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results with structural analogs to establish SAR .
    • Controls : Include positive controls (e.g., aspirin for COX inhibition) and validate solubility in DMSO/PBS mixtures (<0.1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.